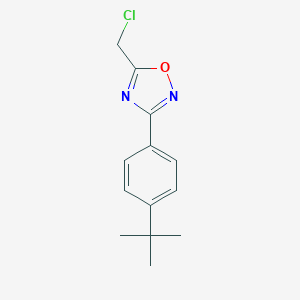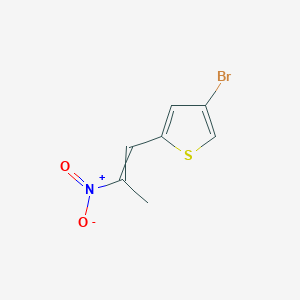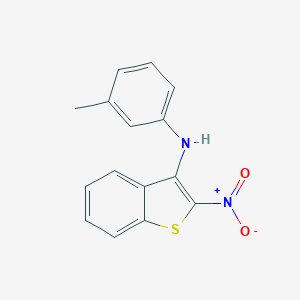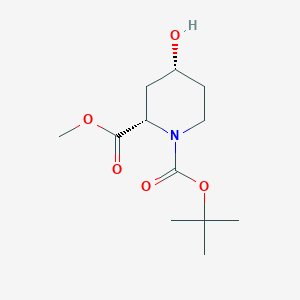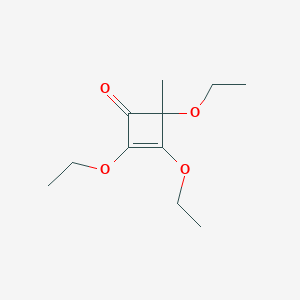
2,3,4-Triethoxy-4-methylcyclobut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Triethoxy-4-methyl-2-cyclobutenone is an organic compound with the molecular formula C11H18O4 It is a cyclobutenone derivative characterized by three ethoxy groups and a methyl group attached to the cyclobutenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of a strong acid catalyst, followed by cyclization to form the cyclobutenone ring. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial Production Methods: Industrial production of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Triethoxy-4-methyl-2-cyclobutenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutenone ring to cyclobutane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of substituted cyclobutenone derivatives.
Scientific Research Applications
2,3,4-Triethoxy-4-methyl-2-cyclobutenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone involves its interaction with specific molecular targets. The ethoxy groups and the cyclobutenone ring play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
2,3,4-Triethoxy-2-cyclobutenone: Similar structure but lacks the methyl group.
2,3,4-Triethoxy-4-methyl-3-cyclobutenone: Similar structure but with a different position of the methyl group.
Uniqueness: 2,3,4-Triethoxy-4-methyl-2-cyclobutenone is unique due to the specific arrangement of its ethoxy and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
170117-93-8 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2,3,4-triethoxy-4-methylcyclobut-2-en-1-one |
InChI |
InChI=1S/C11H18O4/c1-5-13-8-9(12)11(4,15-7-3)10(8)14-6-2/h5-7H2,1-4H3 |
InChI Key |
CLHCLBCMVRJRHE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(C1=O)(C)OCC)OCC |
Canonical SMILES |
CCOC1=C(C(C1=O)(C)OCC)OCC |
Synonyms |
2-Cyclobuten-1-one,2,3,4-triethoxy-4-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


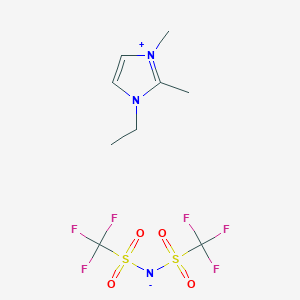
![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)
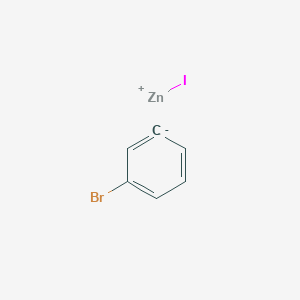
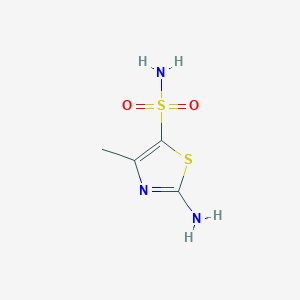
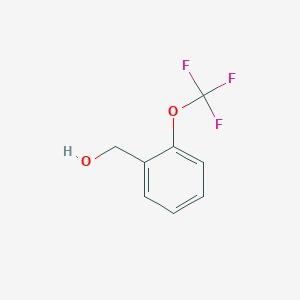
![IMIDAZO[1,5,4-DE][1,4]BENZOXAZIN-2(1H)-ONE, 4,5-DIHYDRO-4-METHYL-](/img/structure/B68485.png)
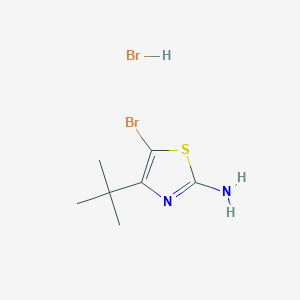
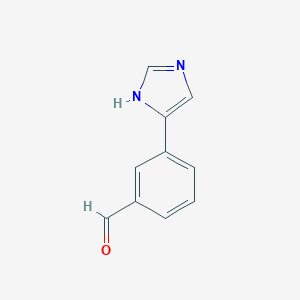
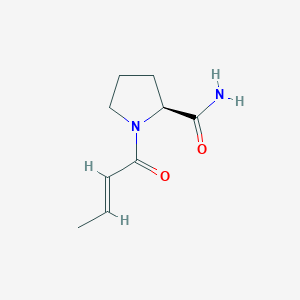
![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)
